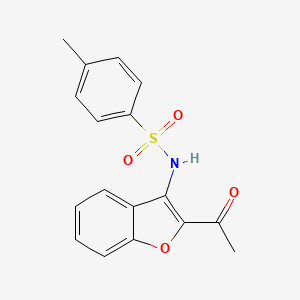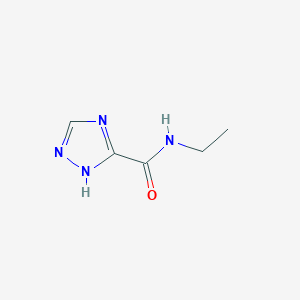
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Carboxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
Reduction: 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Studied for its anti-inflammatory and analgesic properties.
作用机制
The mechanism by which 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to altered biochemical pathways .
相似化合物的比较
Similar Compounds
1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Lacks the acetyl group, which may affect its biological activity.
5-Acetyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Lacks the phenyl group, potentially altering its chemical reactivity.
Uniqueness
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
属性
CAS 编号 |
649746-07-6 |
|---|---|
分子式 |
C19H15N3O |
分子量 |
301.3 g/mol |
IUPAC 名称 |
5-acetyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-13-8-10-15(11-9-13)18-17(12-20)19(14(2)23)22(21-18)16-6-4-3-5-7-16/h3-11H,1-2H3 |
InChI 键 |
GLHVRCIRUMXSPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)C(=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)

![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)


![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)







